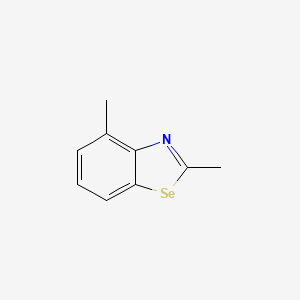

Benzoselenazole, 2,5-dimethyl-

CAS No.:

Cat. No.: VC13644641

Molecular Formula: C9H9NSe

Molecular Weight: 210.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NSe |

|---|---|

| Molecular Weight | 210.15 g/mol |

| IUPAC Name | 2,4-dimethyl-1,3-benzoselenazole |

| Standard InChI | InChI=1S/C9H9NSe/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3 |

| Standard InChI Key | QOCDXWOQEUNOQG-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)[Se]C(=N2)C |

| Canonical SMILES | CC1=C2C(=CC=C1)[Se]C(=N2)C |

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

Benzoselenazole, 2,5-dimethyl- features a bicyclic framework combining a benzene ring and a selenazole moiety. The selenazole component contains selenium at position 1 and nitrogen at position 3, with methyl groups occupying the 2 and 5 positions. This substitution pattern enhances steric stability and modulates electronic properties, as evidenced by its planar geometry and fluorescence characteristics. Comparative analysis with sulfur- and oxygen-containing analogues (e.g., benzothiazole, benzoxazole) reveals that selenium’s polarizability contributes to stronger van der Waals interactions with biomolecules, a critical factor in its biological activity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 210.15 g/mol | |

| Boiling Point | 253.4°C at 760 mmHg | |

| Flash Point | 107.1°C | |

| Vapor Pressure | 0.0292 mmHg at 25°C | |

| LogP (Octanol-Water Partition) | 1.29 |

Spectroscopic and Stability Profiles

The compound exhibits strong fluorescence emission in the visible spectrum (λ<sub>em</sub> ≈ 450–500 nm), attributed to π→π* transitions within the conjugated system. This property underpins its utility as a DNA-staining agent in diagnostic assays. Stability studies indicate moderate resistance to oxidation under ambient conditions, though prolonged exposure to UV light or reactive oxygen species induces selenium-centered degradation .

Synthetic Methodologies and Optimization Strategies

Conventional Synthesis Routes

The most widely reported method involves cyclocondensation of 2,5-dimethyl-1,3-benzenediamine with selenium dioxide () in refluxing dimethylformamide (DMF). This one-pot reaction proceeds via intermediate selenourea formation, followed by intramolecular cyclization to yield the target compound in 60–75% isolated yield. Key parameters include:

-

Temperature: 120–140°C

-

Reaction Time: 8–12 hours

-

Solvent: Polar aprotic solvents (DMF, toluene) enhance reaction efficiency .

Advances in Green Chemistry Approaches

Recent innovations emphasize solvent-free mechanochemical synthesis using ball milling. This technique reduces waste generation and improves atom economy by eliminating DMF, achieving comparable yields (68–72%) in 3–4 hours . Alternative strategies employ catalytic selenium sources (e.g., potassium selenocyanate) to minimize toxic byproducts, though scalability remains a challenge .

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Benzoselenazole, 2,5-dimethyl- demonstrates broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 μg/mL for Staphylococcus aureus) and fungi (MIC: 32 μg/mL for Candida albicans) . Mechanistic studies suggest disruption of microbial membrane integrity via selenium-mediated lipid peroxidation, coupled with inhibition of thioredoxin reductase—a critical antioxidant enzyme in pathogens .

Neuroprotective Applications

Fluselenamyl, a derivative of 2,5-dimethylbenzoselenazole, has emerged as a promising positron emission tomography (PET) tracer for Alzheimer’s disease (AD). It binds β-amyloid (Aβ) plaques with 2–10-fold higher affinity than FDA-approved agents like florbetapir, enabling detection of diffuse plaques in early AD stages . Preclinical studies in transgenic mice demonstrate rapid blood-brain barrier penetration (T<sub>max</sub>: 10 minutes) and specific cortical Aβ labeling, validated via multiphoton microscopy .

Diagnostic and Therapeutic Applications

Fluorescence-Based DNA Staining

The compound’s fluorescence quantum yield ( ≈ 0.45) facilitates chromatin visualization in malaria parasite (Plasmodium falciparum) assays, outperforming conventional dyes (e.g., DAPI) in photostability and signal-to-noise ratio. Clinical validations show 98% concordance with PCR-based diagnostics in field trials.

Targeted Neuroimaging in Alzheimer’s Disease

Fluselenamyl’s -labeled analog ([-9) achieves cortical Aβ plaque detection at picomolar concentrations (K<sub>d</sub>: 2.1 nM) . Autoradiography studies in postmortem AD brains reveal strong correlation (r = 0.89) between tracer binding and immunohistochemical Aβ burden, supporting its translational potential .

Challenges and Future Directions

Pharmacokinetic Optimization

Despite promising bioactivity, the compound’s moderate LogP (1.29) limits aqueous solubility, necessitating prodrug strategies or nanoformulations for improved bioavailability . Ongoing work explores PEGylated liposomes to enhance tumor accumulation in murine xenograft models .

Expanding Therapeutic Indications

Preliminary data suggest efficacy in pancreatic lipase inhibition (IC<sub>50</sub>: 14 μM), positioning 2,5-dimethylbenzoselenazole as a candidate for obesity management . Additionally, its antioxidant activity (EC<sub>50</sub>: 22 μM in DPPH assay) warrants investigation in age-related macular degeneration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume